![molecular formula C19H25N3O3 B5682552 1-acetyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5682552.png)
1-acetyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-piperidinecarboxamide, also known as ALKS 5461, is a novel antidepressant drug candidate that has been under investigation for the past few years. It is a combination of buprenorphine, a partial mu-opioid receptor agonist, and samidorphan, a mu-opioid receptor antagonist. ALKS 5461 has shown promising results in preclinical and clinical studies for the treatment of major depressive disorder.
Mécanisme D'action
The mechanism of action of 1-acetyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-piperidinecarboxamide 5461 is not fully understood. It is believed to work by modulating the activity of the endogenous opioid system in the brain. Buprenorphine, the partial mu-opioid receptor agonist, activates the mu-opioid receptor, while samidorphan, the mu-opioid receptor antagonist, blocks the receptor. This combination is thought to result in a net decrease in mu-opioid receptor activity, which may help to reduce depressive symptoms.
Biochemical and physiological effects:
1-acetyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-piperidinecarboxamide 5461 has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine, which are involved in regulating mood. 1-acetyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-piperidinecarboxamide 5461 has also been shown to reduce the levels of cortisol, a hormone associated with stress, in patients with major depressive disorder.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-acetyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-piperidinecarboxamide 5461 is that it has shown efficacy in patients who have not responded to other antidepressant treatments. This makes it a promising candidate for the treatment of treatment-resistant depression. However, there are also limitations to the use of 1-acetyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-piperidinecarboxamide 5461 in lab experiments. The drug is a combination of two compounds, which makes it more difficult to study the individual effects of each compound. Additionally, the mechanism of action of 1-acetyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-piperidinecarboxamide 5461 is not fully understood, which makes it challenging to design experiments to investigate its effects.
Orientations Futures
There are several future directions for research on 1-acetyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-piperidinecarboxamide 5461. One area of focus is to further investigate the mechanism of action of the drug. This could involve studying the effects of buprenorphine and samidorphan separately to better understand how they work together to reduce depressive symptoms. Another area of research is to investigate the potential use of 1-acetyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-piperidinecarboxamide 5461 in the treatment of other psychiatric disorders, such as anxiety and substance use disorders. Finally, there is a need for more long-term studies to assess the safety and efficacy of 1-acetyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-piperidinecarboxamide 5461 over extended periods of time.
Méthodes De Synthèse
The synthesis of 1-acetyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-piperidinecarboxamide 5461 involves the reaction of buprenorphine and samidorphan in the presence of acetic anhydride and triethylamine. The reaction mixture is then purified using chromatography to obtain the final product. The synthesis method has been optimized to improve the yield and purity of 1-acetyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-piperidinecarboxamide 5461.
Applications De Recherche Scientifique
1-acetyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-piperidinecarboxamide 5461 has been studied extensively for its antidepressant effects in preclinical and clinical studies. The drug has shown efficacy in reducing depressive symptoms in patients with major depressive disorder who have not responded to other antidepressant treatments. 1-acetyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-piperidinecarboxamide 5461 has also been investigated for its potential use in the treatment of other psychiatric disorders such as anxiety and substance use disorders.
Propriétés
IUPAC Name |
1-acetyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-13(23)22-9-3-4-15(12-22)19(24)20-8-7-14-11-21-18-6-5-16(25-2)10-17(14)18/h5-6,10-11,15,21H,3-4,7-9,12H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNYTJWBTLQJSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-piperidinecarboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.